

Physicochemical Properties of 2-Acetylamino-5-iodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Acetylamino-5-iodopyridine** (CAS No: 66131-78-0). The information herein is intended to support research, development, and quality control activities involving this compound. Data is presented in a structured format, and detailed experimental protocols for key properties are provided to ensure reproducibility and accuracy in laboratory settings.

Core Physicochemical Data

A summary of the key physicochemical properties of **2-Acetylamino-5-iodopyridine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C7H7IN2O	[1][2][3]
Molecular Weight	262.05 g/mol	[1][2][3]
Melting Point	156-158°C	[1][2]
Boiling Point	405°C	[1][2]
Density	1.901 g/cm ³	[1][2]
Flash Point	199°C	[1][2]
Solubility	Soluble in Methanol	[2][4]
pKa (Predicted)	13.08 ± 0.70	[2]
XLogP3	1.7	[1]

Experimental Protocols

Detailed methodologies for the determination of critical physicochemical parameters are outlined below. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point is a crucial indicator of purity.[5] A sharp melting range typically signifies a high-purity compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (one end sealed)[6][7]
- Thermometer
- Spatula[5]
- Mortar and pestle (optional, for sample grinding)[5]

Procedure:

- Sample Preparation: Ensure the **2-Acetylaminio-5-iodopyridine** sample is dry and in a fine powdered form.^[8] If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Tube Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube.^[6] Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.^[6]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.
 - For a more accurate measurement, set the apparatus to heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.^[7]
- Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.^[5]

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of **2-Acetylaminio-5-iodopyridine** in a given solvent.

Apparatus:

- Test tubes and rack
- Vortex mixer or shaker
- Graduated pipettes or burettes
- Analytical balance

Procedure:

- Initial Assessment (Qualitative):
 - Place a small, accurately weighed amount (e.g., 1-5 mg) of **2-Acetylamino-5-iodopyridine** into a test tube.
 - Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, methanol, DMSO) to the test tube.
 - Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[9]
 - Visually inspect the solution for any undissolved solid. If the solid completely dissolves, the compound is considered soluble under these conditions.
- Saturation Method (Semi-Quantitative):
 - Add a known excess amount of **2-Acetylamino-5-iodopyridine** to a known volume of the solvent in a sealed container.
 - Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[10]
 - Allow the undissolved solid to settle.
 - Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred.
 - Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound at that temperature.[10]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[11][12]

Apparatus:

- pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10) [\[11\]](#)
- Burette
- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[\[11\]](#)

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of **2-Acetylaminio-5-iodopyridine** in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in pure water is low) to a known concentration (e.g., 1-10 mM).[\[11\]](#)
- Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the calibrated pH electrode.[\[11\]](#)
- Titration:
 - Slowly add the standardized titrant (strong base for an acidic compound or strong acid for a basic compound) in small, precise increments from the burette.[\[11\]](#)
 - After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[\[11\]](#)
- Data Analysis:
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[\[13\]](#) This point corresponds to the midpoint of the

steepest part of the titration curve.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Apparatus:

- Separatory funnel or centrifuge tubes
- Mechanical shaker or rotator
- pH meter
- Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
- n-Octanol (pre-saturated with water)
- Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)[16]

Procedure:

- Phase Preparation: Prepare mutually saturated solutions of n-octanol and the aqueous phase (water or buffer) by vigorously mixing them and allowing the layers to separate.[16][17]
- Partitioning:
 - Dissolve a known amount of **2-Acetylaminio-5-iodopyridine** in one of the phases.
 - Add a known volume of this solution and a known volume of the other phase to a separatory funnel or tube.[16]
 - Shake the mixture vigorously for a sufficient time (e.g., 1 hour) to allow for complete partitioning of the compound between the two phases.[16]

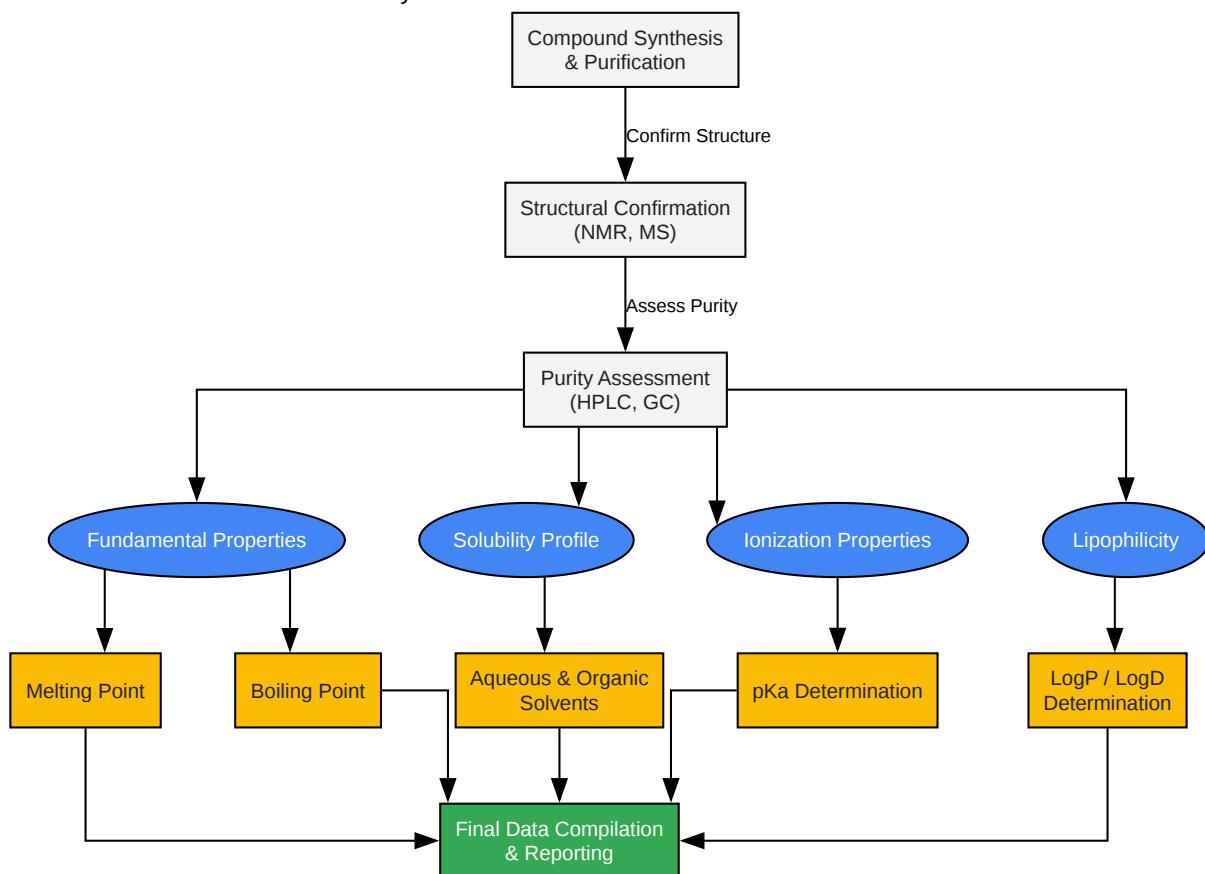
- Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
- Concentration Analysis:
 - Carefully sample a known volume from each phase.
 - Determine the concentration of **2-Acetylaminio-5-iodopyridine** in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.[18]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]

$$P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}] \quad \text{LogP} = \log_{10}(P)$$

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as **2-Acetylaminio-5-iodopyridine**.

Physicochemical Characterization Workflow

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